

# Carboxylesterase-IN-2 chemical structure and properties

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## Compound of Interest

Compound Name: Carboxylesterase-IN-2

Cat. No.: B10831381

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## An In-depth Technical Guide to Carboxylesterase-IN-2

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Carboxylesterase-IN-2** is a potent and selective small molecule inhibitor of human Carboxylesterase Notum. Notum is a negative regulator of the Wnt signaling pathway, which plays a crucial role in embryonic development, tissue homeostasis, and disease processes, including cancer. By inhibiting Notum's enzymatic activity, **Carboxylesterase-IN-2** can restore Wnt signaling, making it a valuable research tool for studying the therapeutic potential of Wnt pathway modulation in various diseases. This document provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of **Carboxylesterase-IN-2**.

### Chemical Structure and Properties

**Carboxylesterase-IN-2**, also referred to as compound 4u in initial discovery literature, possesses a distinct heterocyclic scaffold.<sup>[1][2]</sup> Its chemical identity and key properties are summarized in the tables below.

Table 1: Chemical Identifiers for **Carboxylesterase-IN-2**

Identifier	Value
IUPAC Name	6-[(3,4-dimethylphenyl)sulfanyl]-[1][3] [4]triazolo[4,3-b]pyridazin-3-ol[5]
CAS Number	2764748-88-9[2]
Molecular Formula	C <sub>13</sub> H <sub>12</sub> N <sub>4</sub> OS[6]
InChI Key	ZODAMEZBCMGEI-UHFFFAOYSA-N[5]

Table 2: Physicochemical Properties of **Carboxylesterase-IN-2**

Property	Value
Molecular Weight	272.33 g/mol [6]
Appearance	Solid[6]
Purity	≥95%[7]
Solubility	DMSO: 50 mg/mL (25°C)[6]
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. [1][6]

## Mechanism of Action and Biological Activity

**Carboxylesterase-IN-2** is a highly potent inhibitor of the carboxylesterase Notum, with an IC<sub>50</sub> value less than or equal to 10 nM.[1][2][4] Notum acts as a negative regulator of the Wnt signaling pathway by hydrolyzing the palmitoleate ester on Wnt proteins, which is essential for their activity.[1][2] By inhibiting Notum, **Carboxylesterase-IN-2** prevents the deacylation of Wnt proteins, thereby restoring Wnt signaling. This mechanism of action gives **Carboxylesterase-IN-2** significant potential for research in therapeutic areas where Wnt signaling is dysregulated, such as certain cancers.[1][2]

## Signaling Pathway

The canonical Wnt signaling pathway is initiated by the binding of a Wnt protein to its receptor complex, consisting of a Frizzled (FZD) receptor and a low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6). This binding event leads to the recruitment of the Dishevelled (DVL) protein and the inhibition of the  $\beta$ -catenin destruction complex. Consequently,  $\beta$ -catenin accumulates in the cytoplasm and translocates to the nucleus, where it acts as a co-activator for TCF/LEF transcription factors, leading to the expression of Wnt target genes. Notum negatively regulates this pathway by removing the palmitoleate group from Wnt, rendering it unable to bind to its receptor. **Carboxylesterase-IN-2** inhibits Notum, thus promoting Wnt signaling.



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Wnt signaling pathway and the inhibitory role of Notum.

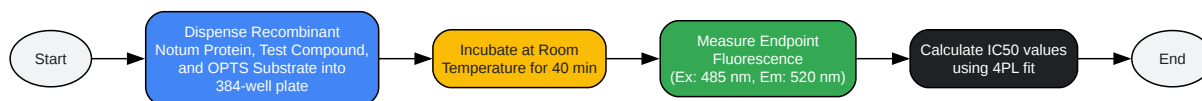
## Experimental Protocols

The inhibitory activity of **Carboxylesterase-IN-2** on Notum and its effect on the Wnt signaling pathway have been characterized using biochemical and cell-based assays. The detailed methodologies for these key experiments are outlined below.

### Notum OPTS Biochemical Assay

This assay measures the direct enzymatic activity of Notum and the inhibitory effect of compounds like **Carboxylesterase-IN-2**.

Experimental Workflow:



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### Workflow for the Notum OPTS biochemical assay.

#### Detailed Protocol:

- Reagents and Materials:
  - Recombinant human Notum protein (e.g., S81–T451 with a C330S mutation).[8]
  - Trisodium 8-octanoyloxy pyrene-1,3,6-trisulfonate (OPTS) substrate.
  - **Carboxylesterase-IN-2** or other test compounds.
  - 384-well plates.
  - Acoustic liquid handler (e.g., Labcyte Echo 550).
  - Microplate reader with fluorescence detection capabilities.
- Procedure:
  - Using an acoustic liquid handler, dispense the recombinant Notum protein, test compounds at various concentrations, and the OPTS substrate into the wells of a 384-well plate.[3]
  - Incubate the plate at room temperature for 40 minutes to allow the enzymatic reaction to proceed.[3]
  - Measure the endpoint fluorescence using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

- The IC<sub>50</sub> values are calculated from the resulting concentration-response curves using a four-parameter logistic (4PL) fit.[3]

## TCF/LEF Reporter (Luciferase) Cell-Based Assay

This assay determines the ability of a compound to modulate Wnt/ $\beta$ -catenin signaling in a cellular context.

Experimental Workflow:



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Workflow for the TCF/LEF reporter cell-based assay.

Detailed Protocol:

- Reagents and Materials:
  - HEK293 cell line stably expressing a TCF/LEF-responsive luciferase reporter construct.[8]
  - Recombinant human Wnt3a.
  - Recombinant human Notum.
  - **Carboxylesterase-IN-2** or other test compounds.
  - Cell culture reagents and plates.
  - Luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System).
  - Luminometer.
- Procedure:

- Seed the TCF/LEF reporter HEK293 cells into 96- or 384-well plates and allow them to adhere.
- Treat the cells with a constant concentration of exogenous Wnt3a and Notum, along with a serial dilution of **Carboxylesterase-IN-2**.<sup>[8]</sup>
- Incubate the cells for an appropriate period (e.g., 16-24 hours) to allow for changes in reporter gene expression.
- Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.<sup>[2]</sup>
- The EC<sub>50</sub> values, representing the concentration of the compound that produces 50% of the maximal response in restoring Wnt signaling, are determined from the dose-response curves.

## Conclusion

**Carboxylesterase-IN-2** is a valuable chemical probe for studying the role of Notum and the Wnt signaling pathway in health and disease. Its high potency and well-characterized mechanism of action make it a suitable tool for both in vitro and cellular-based investigations. The detailed protocols provided herein should enable researchers to effectively utilize **Carboxylesterase-IN-2** in their studies of Wnt-dependent biological processes.

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- To cite this document: BenchChem. [Carboxylesterase-IN-2 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831381#carboxylesterase-in-2-chemical-structure-and-properties]

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